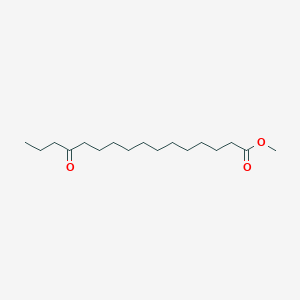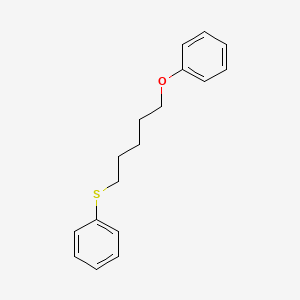
3-(Cyclohexylmethyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclic ketones. This compound is characterized by a cyclohexene ring substituted with a cyclohexylmethyl group at the third position and a ketone functional group at the second position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one can be achieved through several methods:
Cyclohexanone Derivatives: One common method involves the α-bromination of cyclohexanone followed by treatment with a base to form the desired enone structure.
Birch Reduction: Another method is the Birch reduction of anisole followed by acid hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cyclohexene. This method is favored due to its efficiency and scalability. Various patents describe the use of different oxidizing agents and catalysts to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)cyclohex-2-en-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as organocopper reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3-(Cyclohexylmethyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. As a ketone, it can participate in various nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role as an intermediate in chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone structure without the cyclohexylmethyl substitution.
3-Methyl-2-cyclohexen-1-one: Similar structure with a methyl group instead of a cyclohexylmethyl group.
Uniqueness
3-(Cyclohexylmethyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specialized chemical syntheses and applications.
Properties
CAS No. |
60439-30-7 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h10-11H,1-9H2 |
InChI Key |
FEYZEXYKEMACBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)





![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)




![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)
![N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14610655.png)

